Cyanocobalamine Impureté G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

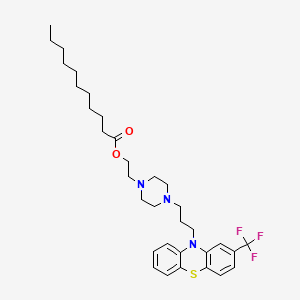

Cyanocobalamin Impurity G, also known as 50-Methylcyanocobalamin, is a derivative of cyanocobalamin, which is a synthetic form of vitamin B12. Cyanocobalamin is widely used to treat vitamin B12 deficiency. Impurities in pharmaceutical compounds like cyanocobalamin are critical to identify and study, as they can affect the efficacy and safety of the drug. Cyanocobalamin Impurity G is one such impurity that is studied for its structural and functional properties .

Applications De Recherche Scientifique

Cyanocobalamin Impurity G has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in cyanocobalamin formulations.

Biology: It is studied for its role in biological systems, particularly in the metabolism of vitamin B12.

Medicine: Research on Cyanocobalamin Impurity G helps in understanding the pharmacokinetics and pharmacodynamics of vitamin B12 supplements.

Industry: It is used in quality control processes to ensure the purity and safety of cyanocobalamin products

Mécanisme D'action

Target of Action

Cyanocobalamin, also known as vitamin B12, has two active co-enzyme forms: methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl) . Cyanocobalamin and its impurities bind to enzymes, mainly metallo-enzymes, with high affinity for Fe3+ . This results in cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain .

Mode of Action

Cyanocobalamin’s mode of action is based on its ability to tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .

Biochemical Pathways

The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) . These routes are insufficient at toxic amounts of cyanide .

Pharmacokinetics

Cyanocobalamin, the parent compound, is known to be absorbed through intact skin or mucous membranes following dermal or oral exposure . Systemic toxicity can be expected . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .

Result of Action

The binding of cyanocobalamin and its impurities to enzymes leads to cytochrome oxidase inhibition, blocking the aerobic respiration in the mitochondrial oxidative phosphorylation of the respiratory chain . This results in lactic acid accumulation . Cyanide has also been shown to bind to N-methyl-D-aspartate receptors and nitric oxide synthase, resulting in increased production of the vascular relaxant, nitric oxide (NO), which likely contributes to the hypotension typically observed in victims of cyanide poisoning .

Action Environment

The action of Cyanocobalamin Impurity G is influenced by environmental factors. For instance, the main exposure route is by inhalation of volatile cyanides . Cyanide poisoning can also occur following industrial accidents . Absorption through intact skin or mucous membranes following dermal or oral exposure is good and systemic toxicity can be expected . .

Analyse Biochimique

Biochemical Properties

Cyanocobalamin Impurity G plays a role in various biochemical reactions, particularly those involving cobalamin-dependent enzymes. It interacts with enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are crucial for DNA synthesis and fatty acid metabolism, respectively. The interaction of Cyanocobalamin Impurity G with these enzymes can influence their activity, potentially leading to altered metabolic pathways. Additionally, this compound may bind to transport proteins like transcobalamin, affecting its distribution and availability in biological systems .

Cellular Effects

Cyanocobalamin Impurity G can impact various cellular processes. In different cell types, it may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors involved in the regulation of genes associated with cell growth and differentiation. The presence of Cyanocobalamin Impurity G in cells can also affect mitochondrial function, given its role in energy metabolism. These effects highlight the importance of monitoring and controlling the levels of this impurity in vitamin B12 preparations .

Molecular Mechanism

At the molecular level, Cyanocobalamin Impurity G exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor or activator of cobalamin-dependent enzymes, altering their catalytic efficiency. This compound may also influence gene expression by interacting with nuclear receptors or transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions underscore the potential impact of Cyanocobalamin Impurity G on cellular and metabolic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanocobalamin Impurity G can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to Cyanocobalamin Impurity G can lead to cumulative effects on cellular function, including alterations in metabolic flux and enzyme activity. Monitoring the stability and degradation of this impurity is essential for accurate biochemical analysis .

Dosage Effects in Animal Models

The effects of Cyanocobalamin Impurity G vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of Cyanocobalamin Impurity G is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress or mitochondrial dysfunction, may occur at high doses, highlighting the need for careful dosage control in experimental and therapeutic contexts .

Metabolic Pathways

Cyanocobalamin Impurity G is involved in several metabolic pathways, primarily those related to cobalamin metabolism. It interacts with enzymes such as methionine synthase and methylmalonyl-CoA mutase, influencing the conversion of homocysteine to methionine and the metabolism of odd-chain fatty acids. These interactions can affect metabolic flux and the levels of key metabolites, potentially leading to metabolic imbalances. Understanding these pathways is crucial for assessing the biochemical impact of Cyanocobalamin Impurity G .

Transport and Distribution

Within cells and tissues, Cyanocobalamin Impurity G is transported and distributed through interactions with specific transporters and binding proteins. It can bind to transcobalamin, facilitating its uptake and distribution to various tissues. The localization and accumulation of Cyanocobalamin Impurity G can influence its biological activity and potential toxicity. Studying these transport mechanisms is essential for understanding the pharmacokinetics and dynamics of this compound .

Subcellular Localization

Cyanocobalamin Impurity G exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to mitochondria, where it participates in energy metabolism, or to the nucleus, where it can influence gene expression. Post-translational modifications and targeting signals play a role in directing Cyanocobalamin Impurity G to specific cellular compartments. These localization patterns are important for understanding the precise biochemical roles of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyanocobalamin Impurity G involves the methylation of cyanocobalamin. This process typically requires specific reagents and conditions to ensure the correct placement of the methyl group on the cyanocobalamin molecule. The reaction conditions often include the use of methylating agents under controlled temperature and pH conditions to achieve the desired product .

Industrial Production Methods: Industrial production of Cyanocobalamin Impurity G follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize the formation of unwanted by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanocobalamin Impurity G can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxocobalamin, while reduction may yield methylcobalamin .

Comparaison Avec Des Composés Similaires

Cyanocobalamin: The parent compound, used widely as a vitamin B12 supplement.

Hydroxocobalamin: Another form of vitamin B12, used in the treatment of cyanide poisoning.

Methylcobalamin: A naturally occurring form of vitamin B12, used in the treatment of peripheral neuropathy.

Uniqueness: Cyanocobalamin Impurity G is unique due to its specific methylation, which distinguishes it from other cobalamin derivatives. This methylation can influence its chemical properties and biological activity, making it a valuable compound for research and quality control .

Propriétés

Numéro CAS |

38218-51-8 |

|---|---|

Formule moléculaire |

C63H90Co3N14O14P-2 |

Poids moléculaire |

1475.2 g/mol |

Nom IUPAC |

1-[(3S,4S,5R)-5-[(3R,4R,5Z)-5-[1-[(3S,5Z)-5-[(3S)-6-amino-3-(3-amino-3-oxopropyl)-2-azanidylidene-4-methyl-6-oxohexylidene]-3-(3-amino-3-oxopropyl)-4,4-dimethyl-3H-pyrrol-2-yl]ethylidene]-3-(2-amino-2-oxoethyl)-4-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxypropyl]amino]-3-oxopropyl]-4-methylpyrrolidin-1-id-2-yl]-4-(2-amino-2-oxoethyl)-4,5-dimethyl-3-[3-(methylamino)-3-oxopropyl]-3H-pyrrol-2-yl]ethylidenecobalt;cobalt;cobalt(3+);cyanide |

InChI |

InChI=1S/C62H92N13O14P.CN.3Co/c1-13-41-37(16-19-51(82)69-12)61(10,27-50(68)81)62(11,74-41)57-39(25-49(67)80)60(9,56(73-57)35(6)53-38(15-18-47(65)78)59(7,8)45(72-53)26-40(63)36(14-17-46(64)77)33(4)24-48(66)79)21-20-52(83)70-28-34(5)88-90(85,86)89-55-44(29-76)87-58(54(55)84)75-30-71-42-22-31(2)32(3)23-43(42)75;1-2;;;/h22-23,26,30,34,36-39,44,54-55,57-58,76,84H,14-21,24-25,27-29H2,1-12H3,(H14-,63,64,65,66,67,68,69,70,72,73,77,78,79,80,81,82,83,85,86);;;;/q-2;-1;;;+3/p-2/t34-,36+,37-,38-,39+,44-,54-,55-,57?,58+,60-,61+,62+;;;;/m1..../s1 |

Clé InChI |

SKGKNPBFHOAFCU-CSMDKWHXSA-L |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C([N-]/C4=C(/C)\C5=N/C(=C\C(=[N-])[C@@H](CCC(=O)N)[C-](C)CC(=O)N)/C([C@@H]5CCC(=O)N)(C)C)[C@]6([C@@]([C@@H](C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C([N-]C4=C(C)C5=NC(=CC(=[N-])C(CCC(=O)N)[C-](C)CC(=O)N)C(C5CCC(=O)N)(C)C)C6(C(C(C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3] |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

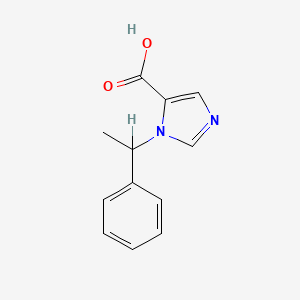

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)